molecular formula C12H17N3O3 B7864816 (S)-2-Amino-3-methyl-N-(4-nitro-benzyl)-butyramide

(S)-2-Amino-3-methyl-N-(4-nitro-benzyl)-butyramide

Cat. No.: B7864816
M. Wt: 251.28 g/mol
InChI Key: KRDOWGYUBNAGFF-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3-methyl-N-(4-nitro-benzyl)-butyramide: is a chemical compound characterized by its unique molecular structure, which includes an amino group, a nitro group, and a benzyl group attached to a butyramide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-methyl-N-(4-nitro-benzyl)-butyramide typically involves multiple steps, starting with the preparation of the butyramide backbone. One common approach is the reaction of (S)-2-amino-3-methylbutanoic acid with 4-nitrobenzyl chloride in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.

Chemical Reactions Analysis

(S)-2-Amino-3-methyl-N-(4-nitro-benzyl)-butyramide: can undergo various types of chemical reactions, including:

  • Oxidation: The nitro group can be reduced to an amino group under certain conditions, leading to the formation of (S)-2-amino-3-methyl-N-(4-aminobenzyl)-butyramide.

  • Reduction: The nitro group can be reduced to an amine, resulting in the formation of (S)-2-amino-3-methyl-N-(4-aminobenzyl)-butyramide.

  • Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Reduction of the nitro group can be achieved using reducing agents such as tin (II) chloride or iron powder in acidic conditions.

  • Substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Reduction of the nitro group results in the formation of (S)-2-amino-3-methyl-N-(4-aminobenzyl)-butyramide.

  • Substitution reactions can lead to the formation of various alkylated derivatives.

Scientific Research Applications

(S)-2-Amino-3-methyl-N-(4-nitro-benzyl)-butyramide: has several scientific research applications, including:

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: It can serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways and mechanisms.

  • Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (S)-2-Amino-3-methyl-N-(4-nitro-benzyl)-butyramide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

(S)-2-Amino-3-methyl-N-(4-nitro-benzyl)-butyramide: can be compared with other similar compounds, such as:

  • N-(4-nitrobenzyl)-butyramide: This compound lacks the amino group, which may affect its reactivity and biological activity.

  • 2-Amino-3-methyl-N-(4-nitro-benzyl)-butyramide: This compound has a different stereochemistry, which can influence its properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can lead to distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-2-amino-3-methyl-N-[(4-nitrophenyl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-8(2)11(13)12(16)14-7-9-3-5-10(6-4-9)15(17)18/h3-6,8,11H,7,13H2,1-2H3,(H,14,16)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDOWGYUBNAGFF-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=C(C=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1=CC=C(C=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.